FLT3-ITD Kinase Inhibition: Nanomolar Potency Against a Clinically Validated AML Target
This specific compound exhibits potent inhibitory activity against the FLT3 Internal Tandem Duplication (ITD) mutant kinase, a key driver in acute myeloid leukemia (AML). While many imidazo[1,5-a]pyrimidine derivatives are explored for kinase inhibition, this particular substitution pattern yields a highly potent IC50 value [1]. In contrast, other imidazo[1,5-a]pyrimidine derivatives without this specific halogen/trifluoromethyl combination can show dramatically reduced potency, with some analogs exhibiting IC50 values in the micromolar range (e.g., >30 µM) against FLT3 in similar assays [2].
| Evidence Dimension | FLT3-ITD Mutant Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 4 nM |
| Comparator Or Baseline | Representative weak imidazo[1,5-a]pyrimidine analog (e.g., compound 5 from Table 3 in PMC study): IC50 = 32.43 ± 5.5 µM |
| Quantified Difference | Approximately 8,100-fold more potent (4 nM vs 32,430 nM) |
| Conditions | Biochemical kinase assay using recombinant human FLT3 ITD mutant. |
Why This Matters
This nanomolar potency validates the compound as a high-value starting point or reference standard for FLT3-targeted drug discovery projects in AML.
- [1] BindingDB. (n.d.). CHEMBL4202430: IC50 = 4 nM for FLT3 ITD mutant. Retrieved April 22, 2026, from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?mol=CHEMBL4202430 View Source
- [2] PMC. (n.d.). Table 3: IC50 values in µM reflecting FLT3-kinase activity after exposure to selected compounds. Retrieved April 22, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC.../table/Tab3/ View Source
